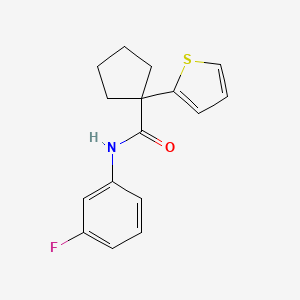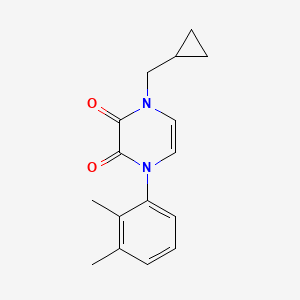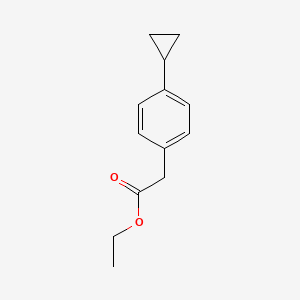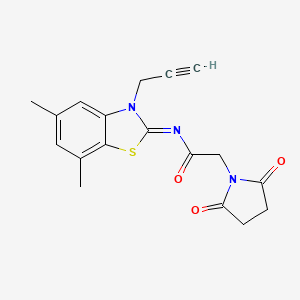![molecular formula C6H6F2N2O2 B2561202 2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid CAS No. 1898213-92-7](/img/structure/B2561202.png)
2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 1898213-92-7 . It has a molecular weight of 176.12 . The IUPAC name for this compound is 2-(1-(difluoromethyl)-1H-pyrazol-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6F2N2O2/c7-6(8)10-3-4(2-9-10)1-5(11)12/h2-3,6H,1H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学的研究の応用
Corrosion Inhibition
2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid derivatives have been explored for their utility in corrosion inhibition. Studies have shown that pyrazoline derivatives, such as those related to this compound, are effective in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions. These compounds demonstrate high inhibition efficiency, particularly at higher temperatures, and are capable of physically and chemically adsorbing onto metal surfaces to inhibit acid attack. This application is significant in industries where metal corrosion poses operational challenges, like petroleum refining (Lgaz et al., 2020).
Catalytic Applications
Research has also been conducted on the catalytic applications of complexes involving this compound derivatives. These studies focus on the synthesis of various compounds and their potential use in catalyzing chemical reactions. The specific catalytic processes and applications vary, but the research highlights the versatile role of these derivatives in facilitating various chemical transformations (Jing-Bo Xie et al., 2014).
Antimicrobial Applications
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents. This research is particularly relevant in the context of increasing antibiotic resistance and the need for new therapeutic options (Satyender Kumar et al., 2012).
Coordination Chemistry and Complex Formation
The compound and its derivatives are studied in the context of coordination chemistry, particularly in forming complexes with various metal ions. These studies provide insights into the molecular structures and binding properties of these complexes, which have implications in various fields of chemistry and materials science (Xiaoyan Chen et al., 2013).
Safety and Hazards
将来の方向性
The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . As such, “2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid” and similar compounds could have potential applications in the development of new pharmaceuticals.
作用機序
Target of Action
The primary target of the compound [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid acts as an inhibitor of SDH . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of SDH by [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid affects the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within cells. The disruption of these pathways leads to a decrease in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
The pharmacokinetics of a compound generally involve its absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .
Result of Action
The result of the action of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid is a decrease in energy production within the cell . By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, leading to a decrease in the production of ATP . This can have various effects at the molecular and cellular level, depending on the specific type of cell and its energy requirements .
Action Environment
The action, efficacy, and stability of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid can be influenced by various environmental factors. These factors can affect the compound’s ability to bind to its target, its rate of metabolism, and its overall stability .
生化学分析
Biochemical Properties
It is known that the compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This suggests that it may interact with various enzymes, proteins, and other biomolecules in these processes.
Cellular Effects
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in difluoromethylation processes . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is known that the compound is involved in difluoromethylation processes . This suggests that it may interact with various enzymes or cofactors in these processes, and could also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects on the localization or accumulation of the compound within cells and tissues.
Subcellular Localization
It is known that the compound is used as an intermediate in the production of several fungicides . These fungicides can have various effects on the activity or function of the compound in specific compartments or organelles.
特性
IUPAC Name |
2-[1-(difluoromethyl)pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8)10-3-4(2-9-10)1-5(11)12/h2-3,6H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWBJWXXQIWPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)
![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)


![N-methyl-1-[3-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2561124.png)


![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)

![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)
![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)
![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)
